

Application Notes and Protocols for the Mass Spectrometry Analysis of Modaline Sulfate

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Compound of Interest

Compound Name: *Modaline Sulfate*

Cat. No.: *B1677383*

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Disclaimer: As of late 2025, specific experimental mass spectrometry data for **Modaline Sulfate** is not widely available in published literature. The following application notes, protocols, and data are presented as a scientifically guided framework for researchers. The proposed fragmentation patterns, MRM transitions, and quantitative data are predictive and illustrative, based on the chemical structure of **Modaline Sulfate** and established analytical methodologies for similar compounds. These protocols should serve as a robust starting point for method development and validation.

Introduction to Modaline Sulfate

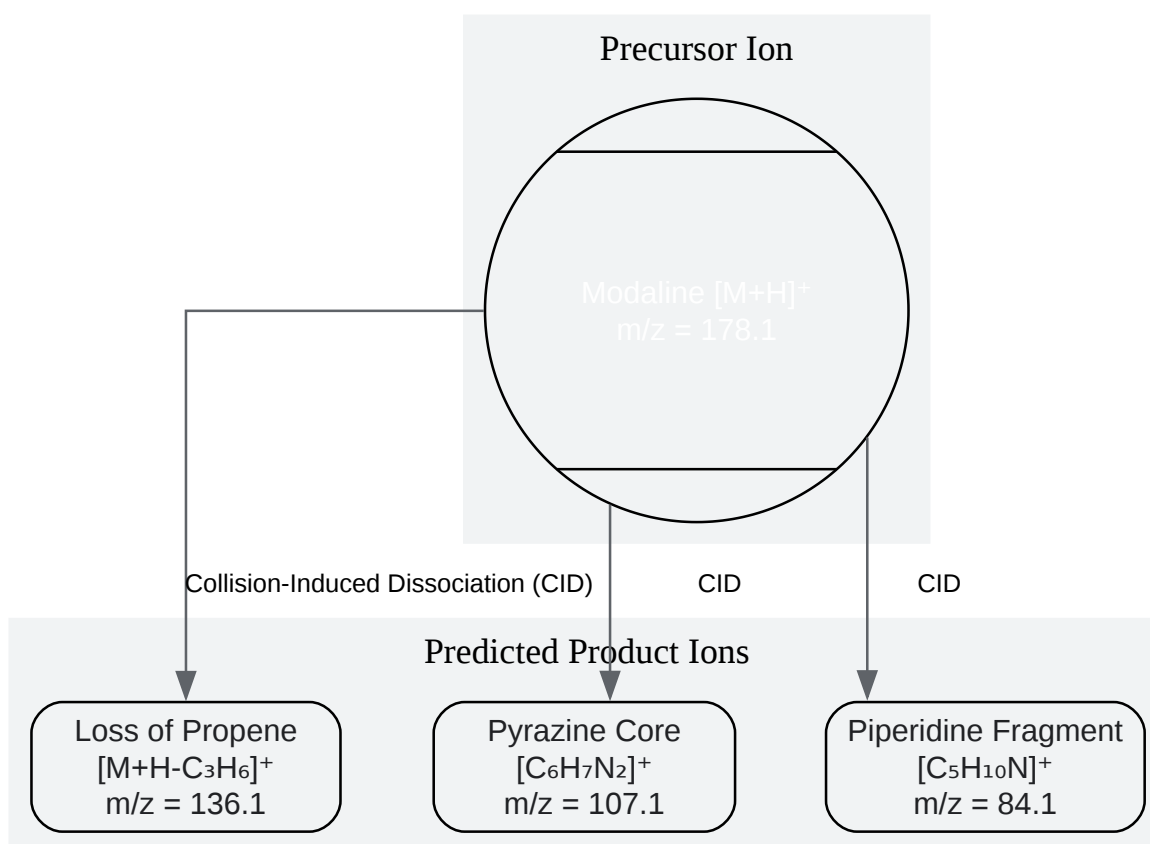
Modaline Sulfate (C₁₀H₁₇N₃O₄S, Molecular Weight: 275.32 g/mol) is recognized as a monoamine oxidase (MAO) inhibitor, a class of compounds used in the treatment of depression.^[1] Its chemical structure features a 2-methyl-3-piperidin-1-ylpyrazine moiety. Accurate and sensitive quantification of **Modaline Sulfate** in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose, offering high selectivity and sensitivity.^{[2][3]}

Predicted Mass Spectrometry Fragmentation of Modaline Sulfate

For tandem mass spectrometry analysis, **Modaline Sulfate** is expected to be ionized efficiently in positive electrospray ionization (ESI+) mode, forming a protonated precursor ion [M+H]⁺ at

m/z 276.3. The sulfate salt will dissociate in solution, and the analysis will focus on the protonated Modaline molecule ($C_{10}H_{15}N_3$), which has a monoisotopic mass of 177.13. Therefore, the precursor ion for MS/MS analysis will be $[C_{10}H_{15}N_3+H]^+$ at m/z 178.1.

The fragmentation of the protonated Modaline is predicted to occur primarily at the piperidine ring and the bond connecting it to the pyrazine ring.



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Caption: Predicted Fragmentation Pathway of Modaline.

Based on this predicted fragmentation, the following Multiple Reaction Monitoring (MRM) transitions are proposed for quantification and confirmation.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Proposed Use
Modaline	178.1	136.1	Quantifier
Modaline	178.1	107.1	Qualifier

Application Note 1: Quantitative Analysis of Modaline Sulfate in Human Plasma

This application note describes a validated LC-MS/MS method for the quantification of Modaline in human plasma.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

- Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
- Pipette 100 µL of plasma into the appropriately labeled tubes.
- Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled Modaline or a structurally similar compound).
- Vortex mix for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Vortex briefly and centrifuge before placing in the autosampler.

2. LC-MS/MS Instrumentation and Conditions

- LC System: Agilent 1290 Infinity II or equivalent
- Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
- Column: Phenomenex Kinetex C18, 2.6 μm , 100 x 2.1 mm
- Column Temperature: 40°C
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Gradient Program:

Time (min)	%B
0.0	5
0.5	5
3.0	95
4.0	95
4.1	5

| 5.0 | 5 |

- Ion Source: ESI Positive Mode
- IonSpray Voltage: 5500 V
- Temperature: 500°C
- Curtain Gas: 35 psi

- Collision Gas: Medium
- MRM Transitions (Illustrative):

Analyte	Q1 (m/z)	Q3 (m/z)	DP (V)	CE (eV)	CXP (V)
Modaline	178.1	136.1	80	25	10
Modaline	178.1	107.1	80	35	12

| IS | (IS specific) | (IS specific) | (Optimized) | (Optimized) | (Optimized) |

3. Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.^[4]

Illustrative Quantitative Data

Table 1: Calibration Curve for Modaline in Human Plasma

Concentration (ng/mL)	Mean Peak Area Ratio	Accuracy (%)	CV (%)
0.1 (LLOQ)	0.012	98.5	6.2
0.2	0.025	101.2	4.8
1.0	0.128	102.5	3.1
5.0	0.645	99.8	2.5
20.0	2.580	98.9	1.8
50.0	6.452	100.3	1.5
80.0	10.321	101.1	1.9
100.0 (ULOQ)	12.895	99.7	2.3
Calibration Curve Fit: Linear, $y = 0.1288x + 0.0005$, $r^2 > 0.998$			

Table 2: Accuracy and Precision

QC Level	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL)	Accuracy (%)	Intra-day CV (%) (n=6)	Inter-day CV (%) (n=18)
LLOQ	0.1	0.099	99.0	7.5	8.9
Low	0.3	0.305	101.7	5.1	6.4
Medium	10.0	9.85	98.5	3.2	4.5
High	75.0	76.2	101.6	2.8	3.9

Table 3: Matrix Effect and Recovery

QC Level	Nominal Conc. (ng/mL)	Mean Recovery (%)	CV (%)	Mean Matrix Factor	CV (%)
Low	0.3	92.5	4.1	0.98	5.3
High	75.0	94.1	3.5	1.01	4.7

Application Note 2: Quantitative Analysis of Modaline Sulfate in Human Urine

This application note details an LC-MS/MS method for quantifying Modaline in human urine, a key matrix for excretion studies.

Experimental Protocol

1. Sample Preparation (Dilute-and-Shoot)

- Thaw urine samples at room temperature and vortex to ensure homogeneity.
- Centrifuge samples at 4,000 x g for 5 minutes to pellet any particulates.
- In a clean 96-well plate or autosampler vials, combine 50 µL of urine supernatant with 450 µL of mobile phase A containing the internal standard.
- Mix thoroughly by pipetting or vortexing.
- The samples are now ready for injection into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

The instrumentation and conditions are the same as described for the plasma analysis. The gradient may be adjusted if matrix interference is observed.

3. Method Validation

The method was validated following regulatory guidelines, with a focus on selectivity in the more variable urine matrix.

Illustrative Quantitative Data

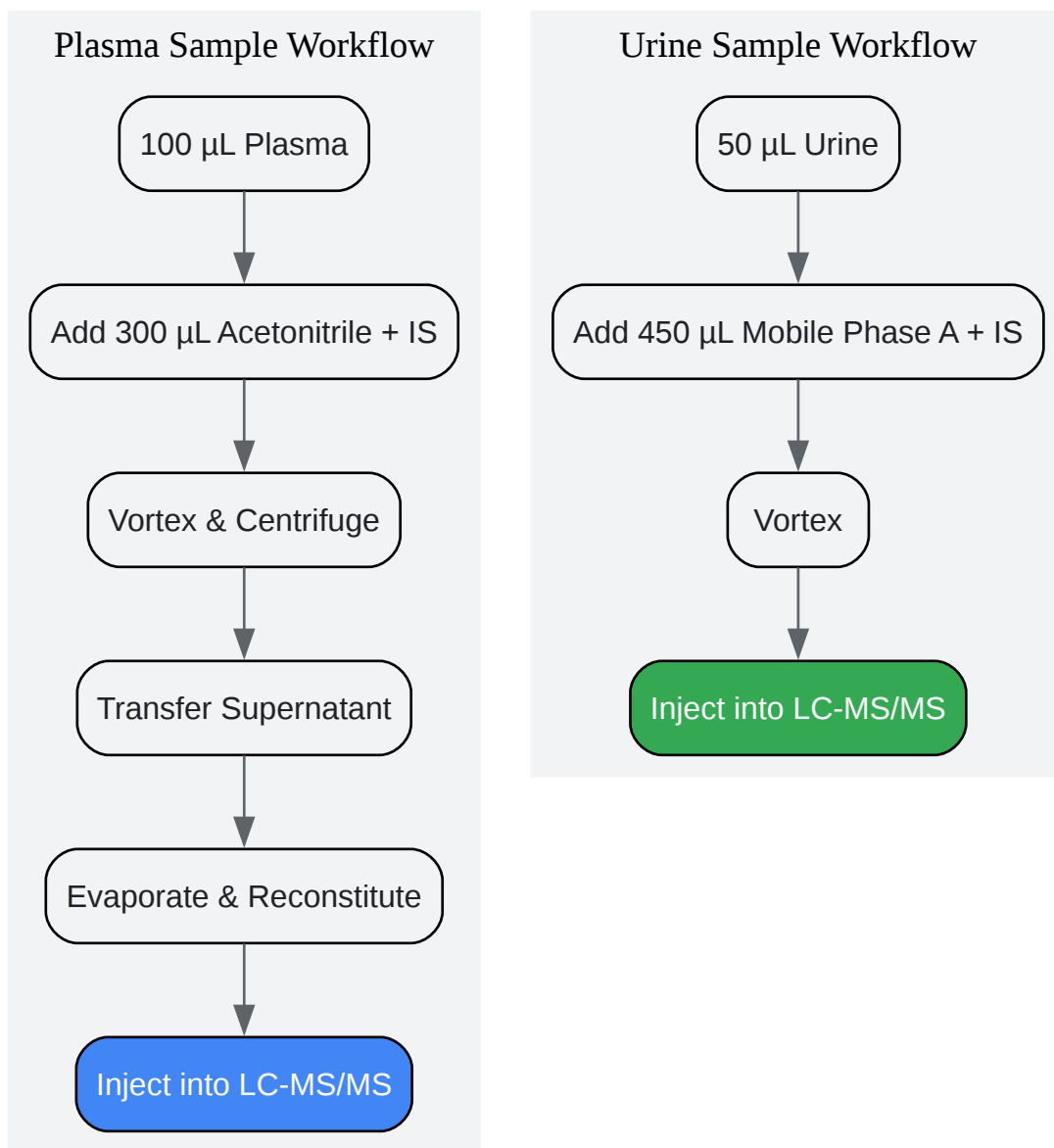
Table 4: Calibration Curve for Modaline in Human Urine

Concentration (ng/mL)	Mean Peak Area Ratio	Accuracy (%)	CV (%)
1.0 (LLOQ)	0.015	97.8	8.1
2.0	0.031	102.1	6.5
10.0	0.155	103.2	4.2
50.0	0.780	100.5	3.1
200.0	3.125	99.1	2.4
500.0	7.810	98.7	2.8
800.0	12.490	101.5	2.1
1000.0 (ULOQ)	15.615	100.9	2.5
Calibration Curve Fit: Linear, $y = 0.0156x + 0.0008$, $r^2 > 0.997$			

Table 5: Accuracy and Precision in Urine

QC Level	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL)	Accuracy (%)	Intra-day CV (%) (n=6)	Inter-day CV (%) (n=18)
LLOQ	1.0	1.02	102.0	9.2	10.5
Low	3.0	2.95	98.3	6.8	7.9
Medium	150.0	153.5	102.3	4.5	5.8
High	750.0	740.1	98.7	3.9	5.1

Experimental Workflows



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Caption: Sample Preparation Workflows.

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